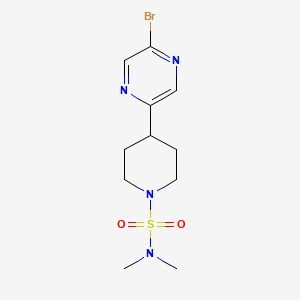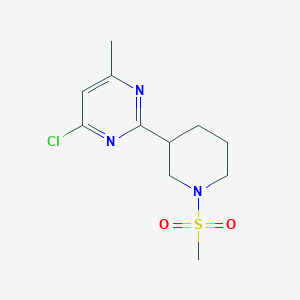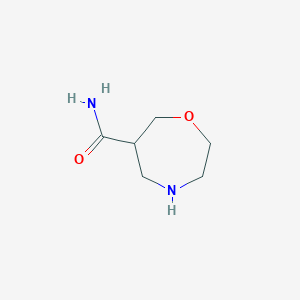
1,4-Oxazepane-6-carboxamide
Übersicht
Beschreibung
“1,4-Oxazepane-6-carboxamide” is a chemical compound . It is an intermediate-acting benzodiazepine with slow onset commonly used to treat panic disorders, severe anxiety, alcohol withdrawals, and insomnia . It is also used in the management of alcohol withdrawal symptoms .
Synthesis Analysis
The synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years . This is due to high atom economy and shorter synthetic routes . The preparation of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters is reported . Fmoc-HSe (TBDMS)-OH immobilized on Wang resin was reacted with different nitrobenzenesulfonyl chlorides and alkylated with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides .
Molecular Structure Analysis
The molecular formula of 1,4-Oxazepane is CHNO . Its average mass is 101.147 Da and its monoisotopic mass is 101.084061 Da .
Chemical Reactions Analysis
The most robust synthetic approaches reported to date are based on intramolecular cyclization of alkenols, alkynols or hydroxyketones, typically using Brönsted or Lewis acids . Some alternative methods of limited applicability have also been described recently .
Physical And Chemical Properties Analysis
The molecular weight of 1,4-Oxazepane-6-carboxamide is 216.28 . More detailed physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Structural Reassignment
- A study highlighted the synthesis of 1,4-oxazepane-2,5-diones from amino acid precursors, focusing on the structural reassignment of a natural product, serratin. Due to the presence of a labile lactone and a carboxylic amide in the core structure, conventional cyclization methods were not applicable, leading to the use of alternative protecting groups like PMB and pseudoprolines. This study corrected the structural misassignment of serratin, proposing a symmetrical serratamolide analogue as the correct structure (Ruysbergh et al., 2017).
Versatile Intermediates for Polycyclic Compounds
- The synthesis of 2-pyrone-6-carboxamides and their subsequent reaction via an intramolecular Diels–Alder process to yield 1,4-oxazepan derivatives was reported. These compounds act as versatile intermediates for polycyclic structures and benzo-fused heterocycles, showcasing the importance of 1,4-oxazepane scaffolds in synthesizing complex molecular architectures (Noguchi et al., 1986).
Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives
- A review explored the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines. Emphasizing the atom economy and shorter synthetic routes, this review detailed new methodologies for creating these compounds, important for furthering organic synthesis techniques (Vessally et al., 2016).
Synthesis of N-Boc (2R)-1,4-Oxazepane-2-Carboxylic Acid
- Another study focused on the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid. This involved a lipase-catalyzed lactamization as a key step. The use of SpinChem rotating flow cell technology was crucial for simplifying the process and recycling the enzyme, demonstrating an innovative approach in synthesizing complex cyclic structures (Aurell et al., 2014).
Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids
- The preparation of chiral 1,4-oxazepane-5-carboxylic acids with two stereocenters was achieved using polymer-supported homoserine. This study contributes to the field of chiral chemistry and highlights the potential of 1,4-oxazepane derivatives in developing optically active compounds (Králová et al., 2020).
Development of Dopamine D4 Receptor Ligands
- A series of 2,4-disubstituted morpholines and 1,4-oxazepanes were synthesized for their selectivity towards the dopamine D4 receptor. This research is significant in the context of developing antipsychotics without extrapyramidal side effects (Audouze et al., 2004).
Carbonic Anhydrase Inhibitors
- Research demonstrated the synthesis of [1,4]oxazepine-based primary sulfonamides as potent inhibitors of human carbonic anhydrases. The study showed the dual role of the primary sulfonamide group in facilitating ring construction and acting as a prosthetic zinc-binding group in enzyme inhibition (Sapegin et al., 2018).
Stereoselective Synthesis of Substituted 1,4-Oxazepanes
- A strategy for the stereoselective synthesis of substituted 1,4-oxazepanes through intramolecular reductive etherification was developed. This approach offers insights into designing reaction conditions for achieving high yield and selectivity in the synthesis of cyclic compounds (Gharpure & Prasad, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Due to high atom economy and shorter synthetic routes, the synthesis of 1,4-oxazepane and 1,4-diazepane cores from N-propargylamines have undergone an explosive growth in recent years . This indicates a promising future for the development of new synthesis methods and applications of 1,4-Oxazepane-6-carboxamide.
Eigenschaften
IUPAC Name |
1,4-oxazepane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)5-3-8-1-2-10-4-5/h5,8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTBYQDZAWIOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Oxazepane-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




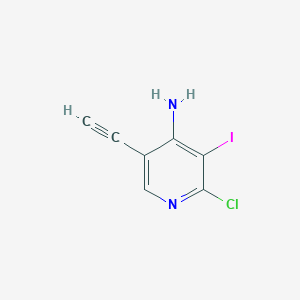


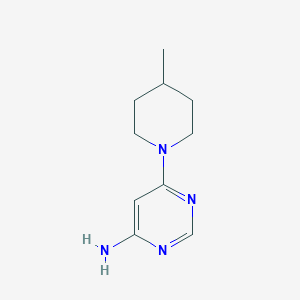
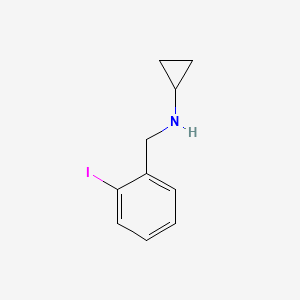

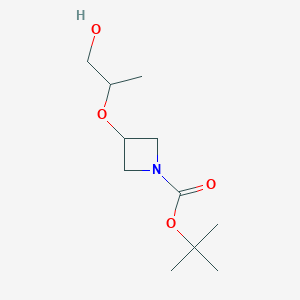
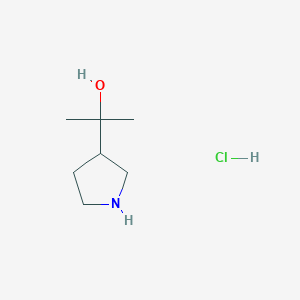
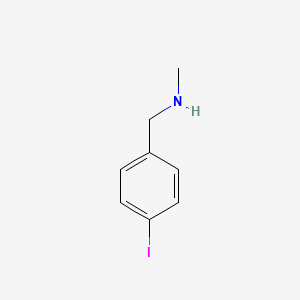
![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
